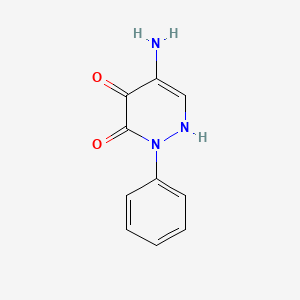

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an amino group at the 5th position, a hydroxy group at the 4th position, and a phenyl group at the 2nd position of the pyridazinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters or β-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group (-NH₂) undergoes substitution under mild conditions. For example:

-

Diazotization : Reacts with nitrous acid (HNO₂) to form diazonium intermediates, enabling coupling with aromatic amines or phenols .

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in basic media yields N-alkyl derivatives .

Example Reaction Pathway :

This compound+R-XBaseN-Alkylated Product

| Reagent (R-X) | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF | N-Methyl derivative | 68–75 | |

| C₆H₅COCl | Pyridine | N-Benzoyl derivative | 82 |

Condensation Reactions

The hydroxyl (-OH) and amino (-NH₂) groups participate in cyclocondensation:

-

Heterocycle Formation : Reacts with carboxylic acid derivatives (e.g., acetic anhydride) under microwave irradiation to form fused oxazole rings .

-

Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) to yield imine-linked derivatives .

Key Example :

Reaction with cyanoacetic acid forms 1,8-naphthyridine derivatives via intermediate enaminones .

Diazonium Salt Transformations

Diazonium intermediates enable further functionalization:

-

Triazole Formation : Heating diazonium salts (e.g., tetrafluoroborates) in alcohols produces alkyl 1-(pyridazinyl)-1H-1,2,3-triazole-4-carboxylates .

| Diazonium Salt | Alcohol | Product | Yield (%) | Source |

|---|---|---|---|---|

| BF₄⁻ salt | MeOH | Methyl triazolecarboxylate | 58–66 | |

| BF₄⁻ salt | i-PrOH | Isopropyl triazolecarboxylate | 23–41 |

Metal Complexation

The compound acts as a bidentate ligand via its amino and carbonyl groups:

-

Cu(II) Complexes : Forms stable complexes with Cu(NO₃)₂, confirmed by UV-Vis and ESR spectroscopy.

-

Fe(III) Coordination : Binds Fe³⁺ in aqueous solutions, enabling catalytic applications.

Stability Data :

| Metal Ion | Log β (Stability Constant) | Application | Source |

|---|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | Catalysis | |

| Fe³⁺ | 7.3 ± 0.1 | Sensor design |

Ring-Opening and Rearrangement

Under acidic or basic conditions, the pyridazinone ring undergoes cleavage:

-

Hydrolysis : Concentrated HCl at 100°C breaks the ring into phenylhydrazine and malonic acid derivatives .

-

Rearrangement to Pyrazoles : Heating with hydrazine yields substituted pyrazoles via ring contraction .

Biological Activity-Driven Modifications

Derivatives show enhanced pharmacological properties:

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyridazinone derivatives, including 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one, have been investigated for their potential anticancer properties. Numerous studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

- A series of pyridazinones were synthesized and tested against multiple human cancer cell lines, showing significant cytotoxicity with GI50 values below 2 µM against leukemia and breast cancer cells .

- Another study highlighted the antiproliferative effects of specific pyridazinone derivatives on the SK-BR-3 breast cancer cell line .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of pyridazinones has also been extensively studied. Compounds containing this moiety exhibit promising analgesic and anti-inflammatory activities:

- A new class of isoxazolo[4,5-d]pyridazin-4(5H)-ones demonstrated effective inhibition of COX enzymes in vitro and reduced edema in vivo, indicating strong anti-inflammatory effects .

- Certain derivatives were found to exhibit anti-inflammatory activity comparable to established drugs like celecoxib .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented:

- Recent research synthesized new pyridazinone derivatives that showed potent antibacterial and antifungal activities against pathogenic strains, including Candida albicans .

- The compound's ability to inhibit Gram-positive bacteria was noted, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

Pyridazinones have shown significant antioxidant activity:

- Studies revealed that various synthesized derivatives exhibited strong radical scavenging capabilities, outperforming traditional antioxidants like ascorbic acid in specific assays .

Use as Agrochemicals

The applications of pyridazinones extend beyond pharmacology into agriculture:

- Compounds such as this compound have been explored for their potential as insecticides and acaricides, targeting specific pests while minimizing environmental impact .

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of 5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups such as the amino and hydroxy groups allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-hydroxy-2-phenylpyridazin-3(2H)-one: Lacks the amino group at the 5th position.

5-amino-2-phenylpyridazin-3(2H)-one: Lacks the hydroxy group at the 4th position.

5-amino-4-hydroxy-2-methylpyridazin-3(2H)-one: Has a methyl group instead of a phenyl group at the 2nd position.

Uniqueness

5-amino-4-hydroxy-2-phenylpyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Actividad Biológica

5-Amino-4-hydroxy-2-phenylpyridazin-3(2H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyridazinone class of compounds, characterized by a pyridazine ring with various substituents that influence its biological properties. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and modulation of key signaling pathways such as ERK and JNK, which are crucial for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Apoptosis induction via caspase activation |

| HeLa | 30 | Inhibition of ERK/JNK signaling pathways |

Antiviral Activity

The compound has also demonstrated antiviral properties against human herpes virus type 1 (HHV-1). In vitro studies revealed that it inhibits viral replication significantly, suggesting potential applications in antiviral therapy.

Immunomodulatory Effects

In addition to its direct cytotoxic effects on tumor cells, this compound exhibits immunomodulatory effects. It has been shown to suppress the proliferation of activated T cells and B cells, indicating its potential use in treating autoimmune diseases.

Study 1: Anticancer Efficacy

A study conducted by Zagni et al. (2022) investigated the anticancer efficacy of various pyridazinone derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor cell growth, with significant apoptosis observed at higher concentrations.

Study 2: Antiviral Mechanism

Research published in Pharmaceuticals explored the antiviral mechanism of this compound against HHV-1. The findings suggested that it interferes with viral entry and replication stages, making it a candidate for further development as an antiviral drug.

Propiedades

IUPAC Name |

5-amino-2-phenyl-1H-pyridazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-6-12-13(10(15)9(8)14)7-4-2-1-3-5-7/h1-6,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGUUXZNXSUCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=O)C(=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.